3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride
Overview
Description
3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride, also known as CP-543, is a synthetic compound used in scientific research and laboratory experiments. It is a member of the piperidine family and is known to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Pharmacological Applications
- Selective Serotonin Reuptake Inhibitors (SSRIs) : Compounds like paroxetine hydrochloride, a phenylpiperidine derivative, are documented for their selective serotonin reuptake inhibition properties. This class of drugs is indicated for treating various psychiatric disorders, including depression, anxiety, and PTSD. The review of paroxetine hydrochloride covers its physicochemical properties, methods of preparation, pharmacokinetics, metabolism, and pharmacological effects, highlighting its significance in medicinal chemistry (Germann, Ma, Han, & Tikhomirova, 2013).
- Molecular Interaction Studies : Research on molecules like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) elucidates their interaction with cannabinoid receptors, showcasing the potential for understanding receptor-ligand interactions and developing new therapeutic agents (Shim et al., 2002).
Material Science and Chemistry
- Fluorescent Sensors : Hydrazide-based fluorescent probes have been designed for detecting metals in aqueous solutions, demonstrating the utility of piperidine derivatives in creating sensitive and selective optical sensors (Wang et al., 2014).
- Synthetic Methodologies : Studies on the synthesis of various piperidine derivatives, including 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, provide insights into new synthetic pathways and the crystal structures of these compounds. This research contributes to the development of novel organic synthesis strategies and the understanding of molecular conformations (Arulraj et al., 2017).
properties
IUPAC Name |
3-[(2-chlorophenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFRFFCKFMXVEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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